Cas no 478045-17-9 ((3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole)

(3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole structure
478045-17-9 structure
Product name:(3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole
CAS No:478045-17-9
MF:
MW:
CID:4653274

(3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole Chemical and Physical Properties

Names and Identifiers

    • 2-(METHYLSULFANYL)-3H-INDOL-3-ONE N-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE
    • (3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole

(3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00894203-1g
(3Z)-2-(Methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole
478045-17-9 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI72388-10mg
(3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole
478045-17-9 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI72388-1g
(3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole
478045-17-9 >90%
1g
$1295.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674074-5mg
2-(Methylthio)-3-((3-(trifluoromethyl)phenyl)diazenyl)-1H-indole
478045-17-9 98%
5mg
¥573 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674074-10mg
2-(Methylthio)-3-((3-(trifluoromethyl)phenyl)diazenyl)-1H-indole
478045-17-9 98%
10mg
¥800 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1674074-1mg
2-(Methylthio)-3-((3-(trifluoromethyl)phenyl)diazenyl)-1H-indole
478045-17-9 98%
1mg
¥464 2023-04-14
A2B Chem LLC
AI72388-500mg
(3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole
478045-17-9 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI72388-1mg
(3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole
478045-17-9 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI72388-5mg
(3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole
478045-17-9 >90%
5mg
$214.00 2024-04-19

Additional information on (3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole

Recent Advances in the Study of (3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole (CAS: 478045-17-9)

The compound (3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole (CAS: 478045-17-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this indole derivative as a promising scaffold for the development of novel kinase inhibitors. The trifluoromethylphenyl hydrazine moiety, in particular, has been shown to enhance binding affinity to specific kinase targets, making it a valuable candidate for further optimization. Computational docking studies have revealed that the compound exhibits strong interactions with the ATP-binding site of several kinases, suggesting its potential as a multi-kinase inhibitor.

In vitro evaluations have demonstrated that (3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole exhibits potent inhibitory activity against a panel of cancer cell lines, including those resistant to conventional chemotherapy. Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase-3 and caspase-9, along with the downregulation of anti-apoptotic proteins such as Bcl-2. These findings underscore its potential as a lead compound for anticancer drug development.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability. Recent efforts have focused on structural modifications to improve its bioavailability and reduce off-target effects. For instance, the introduction of polar substituents has been explored to enhance solubility while maintaining its kinase inhibitory activity.

In summary, (3Z)-2-(methylsulfanyl)-3-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-3H-indole represents a promising candidate for further development in the field of targeted cancer therapy. Ongoing research is expected to elucidate its full therapeutic potential and address current limitations related to its pharmacokinetic profile. The compound's unique structural features and robust biological activity make it a valuable subject for future studies in chemical biology and drug discovery.

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd